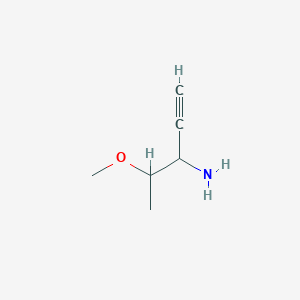

4-Methoxypent-1-yn-3-amine

CAS No.:

Cat. No.: VC18169460

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO |

|---|---|

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | 4-methoxypent-1-yn-3-amine |

| Standard InChI | InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3 |

| Standard InChI Key | REQJDKXJYIQOHX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C#C)N)OC |

Introduction

Structural and Molecular Characteristics

Atomic Connectivity and Bonding

The molecular structure of 4-Methoxypent-1-yn-3-amine features a pent-1-yn-3-amine backbone substituted with a methoxy group at the fourth carbon position. The compound’s IUPAC name, 4-methoxypent-1-yn-3-amine, reflects this arrangement . Key structural elements include:

-

A terminal alkyne group () at position 1.

-

An amine group (-NH2) at position 3.

-

A methoxy group (-OCH3) at position 4.

The SMILES notation \text{CC(C(C#C)N)OC} and InChIKey provide unambiguous representations of its connectivity . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unreported in available literature.

Synthetic Methodologies

Precursor-Based Routes

A common synthesis begins with 4-methoxybutan-1-ol, which undergoes dehydrohalogenation to introduce the alkyne moiety. Subsequent amination steps install the -NH2 group. For example:

-

Alkyne Formation: Treatment of 4-methoxybutan-1-ol with PBr3 yields 4-methoxy-1-bromobutane, which reacts with a strong base (e.g., NaNH2) to eliminate HBr and form the triple bond.

-

Amination: The intermediate alkyne is subjected to a Gabriel synthesis or Hofmann rearrangement to introduce the amine group at position 3.

Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. Optimal temperatures range from 0°C to 25°C, with tetrahydrofuran (THF) or dimethylformamide (DMF) as common solvents.

Alternative Strategies

Alternative routes may employ:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups.

-

Cross-Coupling Reactions: Sonogashira coupling to construct the alkyne-amine framework.

Reactivity and Functionalization

Alkyne-Driven Reactions

The terminal alkyne participates in:

-

Hydrohalogenation: Reaction with HX (X = Cl, Br) yields vinyl halides.

-

Hydration: Acid-catalyzed hydration forms a ketone, though regioselectivity may favor anti-Markovnikov products under specific conditions.

Amine and Methoxy Reactivity

-

Amine Alkylation: The -NH2 group undergoes alkylation with alkyl halides, producing secondary or tertiary amines.

-

Methoxy Deprotection: Strong acids (e.g., HBr in acetic acid) cleave the methoxy group to a hydroxyl group.

Physicochemical Properties

Physical State and Solubility

4-Methoxypent-1-yn-3-amine is likely a liquid at room temperature, given its molecular weight (113.16 g/mol) and analogy to similar amines. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water due to the hydrophobic alkyne and methoxy groups.

Thermodynamic Parameters

While experimental data on melting/boiling points are unavailable, estimated values derived from group contribution methods suggest:

Applications in Scientific Research

Medicinal Chemistry

The compound’s amine and alkyne groups make it a versatile building block for drug candidates. Potential applications include:

-

Kinase Inhibitors: The alkyne can undergo click reactions with azide-functionalized pharmacophores to generate targeted inhibitors.

-

Antimicrobial Agents: Structural analogs with modified methoxy groups have shown activity against Gram-positive bacteria .

Material Science

In polymer chemistry, the alkyne group enables polymerization via alkyne metathesis, producing conductive polymers with applications in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume